4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine
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Overview
Description
4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperazine ring, further connected to a pyrimidine ring with a methyl group at the 6th position. The molecular formula of this compound is C11H16N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 4-cyclopropylpiperazine and 6-methylpyrimidine-2-amine under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the target compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Cyclopropylpiperazin-1-yl)aniline: This compound shares a similar piperazine and cyclopropyl structure but differs in its overall configuration.
3-(1,3-Benzodioxol-5-yl)-6-(4-cyclopropylpiperazin-1-yl)pyridazine: This compound has a similar piperazine and cyclopropyl group but includes a benzodioxolyl and pyridazine ring
Uniqueness
4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H19N5/c1-9-8-11(15-12(13)14-9)17-6-4-16(5-7-17)10-2-3-10/h8,10H,2-7H2,1H3,(H2,13,14,15) |
InChI Key |
SVQVQJHRBMITNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCN(CC2)C3CC3 |
Origin of Product |
United States |
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